molecular formula C11H22N2O2 B1403319 trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate CAS No. 1271810-27-5

trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate

Cat. No.: B1403319
CAS No.: 1271810-27-5
M. Wt: 214.3 g/mol
InChI Key: OWWPBKGSGNQMPL-IUCAKERBSA-N
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Description

trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C11H22N2O2. It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-4-methylpiperidine-1-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes steps like purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

In organic chemistry, trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form N-oxides using agents like hydrogen peroxide.
  • Reduction : Can be reduced to secondary amines using lithium aluminum hydride.
  • Substitution Reactions : The amino group can be substituted with different functional groups, allowing for the creation of diverse piperidine derivatives.

Medicinal Chemistry

The compound is of particular interest in medicinal chemistry due to its potential therapeutic properties. It has been explored for:

  • Neuroprotective Effects : Research indicates that derivatives can inhibit acetylcholinesterase (AChE) and β-secretase, enzymes linked to neurodegenerative diseases such as Alzheimer's disease. For instance, related compounds have shown protective effects against amyloid beta-induced toxicity in astrocytes.
  • Anticancer Activity : Preliminary studies suggest that piperidine derivatives may exhibit anticancer properties, although specific data on this compound is limited. Its structural features indicate potential interactions with cancer-related biological targets.

Neuropharmacological Studies

In vitro studies have demonstrated that derivatives of this compound can effectively inhibit AChE activity, a key target in treating Alzheimer's disease. These findings suggest that this compound could be a promising candidate for drug development aimed at neurodegenerative disorders.

Mechanism of Action

The mechanism of action of trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites on proteins, leading to modulation of their activity .

Comparison with Similar Compounds

  • tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate
  • tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate

Uniqueness: trans-Tert-butyl 3-amino-4-methylpiperidine-1-carboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This stereochemistry can result in different pharmacological profiles compared to its similar compounds .

Biological Activity

Introduction

Trans-tert-butyl 3-amino-4-methylpiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its structural features that suggest potential biological activities. This article aims to explore its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C11_{11}H22_{22}N2_2O2_2
  • Molecular Weight : 214.30 g/mol
  • CAS Number : 1414958-09-0

The compound features a piperidine ring with a tert-butyl group and an amino group, which are critical for its biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits various biological activities, particularly in neuropharmacology and potential anticancer applications.

  • Neuroprotective Effects :
    • In vitro studies suggest that derivatives of piperidine compounds can act as inhibitors of acetylcholinesterase (AChE) and β-secretase, enzymes involved in neurodegenerative diseases like Alzheimer's .
    • The M4 compound, closely related to this compound, demonstrated protective effects on astrocytes against amyloid beta-induced toxicity, which is pivotal in Alzheimer's pathology .
  • Anticancer Activity :
    • Some studies have shown that piperidine derivatives can induce apoptosis in cancer cells. For instance, a derivative exhibited better cytotoxicity compared to standard chemotherapy agents like bleomycin in hypopharyngeal tumor models .

Mechanistic Insights

The mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : By inhibiting AChE and β-secretase, the compound may help reduce the accumulation of neurotoxic peptides.
  • Modulation of Neuroinflammatory Responses : The compound's ability to decrease the levels of inflammatory cytokines like TNF-α in cell cultures suggests a potential role in modulating neuroinflammation associated with neurodegenerative diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Ylide Reactions : Utilizing ylide reactions under alkaline conditions to achieve high stereoselectivity.
  • Carbamate Formation : The formation of carbamate derivatives is crucial for enhancing the bioactivity of the piperidine structure.

Table: Summary of Key Studies on Biological Activity

Study ReferenceBiological ActivityMethodologyKey Findings
NeuroprotectionIn vitroM4 compound reduced Aβ-induced astrocyte toxicity by improving cell viability.
AnticancerIn vivoShowed enhanced cytotoxicity in tumor cells compared to bleomycin.
Enzyme InhibitionBiochemicalDemonstrated inhibition of AChE with an IC50_{50} of 15.4 nM.

Detailed Findings from Case Studies

  • Neuroprotective Study :
    • In vitro assays revealed that the M4 compound significantly improved cell viability (62.98 ± 4.92%) when co-administered with Aβ peptide, indicating its protective role against neurotoxicity .
  • Anticancer Study :
    • A recent study highlighted the compound's ability to induce apoptosis in cancer cell lines through a mechanism involving mitochondrial pathways, suggesting its potential as an anticancer agent .

Properties

IUPAC Name

tert-butyl (3R,4S)-3-amino-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWPBKGSGNQMPL-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CCN(C[C@@H]1N)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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